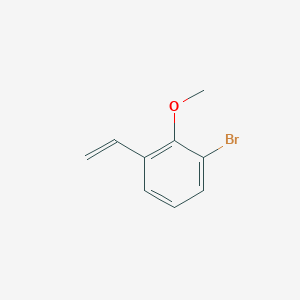

1-Bromo-3-ethenyl-2-methoxybenzene

Vue d'ensemble

Description

1-Bromo-3-ethenyl-2-methoxybenzene, also known as 1-bromo-2-methoxy-3-vinylbenzene, is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 .

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. A bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique

Selective Radical Cyclisation

1-Bromo-3-ethenyl-2-methoxybenzene is used in the selective radical cyclisation process. A study by Esteves, Ferreira, and Medeiros (2007) demonstrated its use in electrogenerated nickel(I) tetramethylcyclam catalyzed reactions to produce tetrahydrofuran derivatives, highlighting its utility in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).

Oligomers from Nucleophilic Substitution

Brooke and Mawson (1990) researched the nucleophilic substitution of the para fluorine in bromo-ethene compounds, where this compound played a role. This study is significant in understanding the behavior of such compounds in chemical reactions (Brooke & Mawson, 1990).

Synthesis of Heterocyclic Compounds

Duñach et al. (2008) focused on the electrochemical approach to synthesize heterocyclic compounds, using this compound as a precursor. The study emphasized its role in environmentally friendly media, signifying its importance in green chemistry (Duñach, Esteves, Neves, & Medeiros, 2008).

Intermediate in Antibacterial Synthesis

Turner and Suto (1993) explored its use as an intermediate in the synthesis of quinolone antibacterials, indicating its potential in pharmaceutical applications (Turner & Suto, 1993).

Chemoselective Synthesis

Kumar et al. (2008) investigated the chemoselective synthesis involving this compound. This study provides insights into the selective reactions of such compounds, useful in organic chemistry (Kumar et al., 2008).

Fragrance Synthesis

Scrivanti et al. (2008) demonstrated its application in the synthesis of floral fragrances. This research contributes to the understanding of fragrance chemistry and its industrial applications (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Study of Molecular Structures

Nestler, Schwarzer, and Gruber (2018) analyzed the molecular structures and packing behavior of anisole derivatives, including compounds similar to this compound. Their research is crucial for understanding the physical chemistry of such compounds (Nestler, Schwarzer, & Gruber, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-3-ethenyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVMGFLPVSCKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B3101065.png)

![6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B3101072.png)

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101087.png)

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101095.png)

![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B3101100.png)